molecular formula C9H16O2 B083980 methyl 2-cyclohexylacetate CAS No. 14352-61-5

methyl 2-cyclohexylacetate

Cat. No.: B083980
CAS No.: 14352-61-5
M. Wt: 156.22 g/mol
InChI Key: IMXBRVLCKXGWSS-UHFFFAOYSA-N
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Description

methyl 2-cyclohexylacetate is an organic compound with the molecular formula C9H16O2This compound is characterized by its pleasant, fruity odor, making it a popular choice in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-cyclohexylacetate can be synthesized through a two-step process involving hydrogenation and esterification. The first step involves the hydrogenation of o-cresol dissolved in methylcyclohexane using a hydrogenation catalyst and high-purity hydrogen gas to produce 2-methylcyclohexanol. The second step involves esterification, where the hydrogenation product is reacted with acetic acid in the presence of an esterification catalyst to yield methyl cyclohexylacetate .

Industrial Production Methods: Industrial production of methyl cyclohexylacetate typically follows the same synthetic route but on a larger scale. The process is optimized to increase yield, reduce operating costs, and simplify production .

Chemical Reactions Analysis

Types of Reactions: methyl 2-cyclohexylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce cyclohexaneacetic acid.

    Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.

Major Products:

Scientific Research Applications

methyl 2-cyclohexylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl cyclohexylacetate primarily involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to produce cyclohexaneacetic acid and methanol, which can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Uniqueness: methyl 2-cyclohexylacetate is unique due to its specific combination of a cyclohexane ring and an ester functional group, which imparts distinct chemical and physical properties. Its pleasant odor and versatility in chemical reactions make it particularly valuable in various industrial applications .

Properties

IUPAC Name

methyl 2-cyclohexylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXBRVLCKXGWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162451
Record name Methylcyclohexylacetate
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14352-61-5
Record name Cyclohexaneacetic acid, methyl ester
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Record name Cyclohexaneacetic acid, methyl ester
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Record name 14352-61-5
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Record name Cyclohexaneacetic acid, methyl ester
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Record name Methylcyclohexylacetate
Source EPA DSSTox
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Record name Methyl cyclohexylacetate
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Synthesis routes and methods I

Procedure details

To an ice-cooled and stirred solution of cyclohexylacetic acid (9.34 g, 0.066 mol) in 30 ml of ether was slowly added an excess solution of diazomethane in ether. After concentration of ether, the residue was distilled under reduced pressure to give a colorless transparent liquid of methyl cyclohexylacetate (7.45 g, 0.048 mol, yield 72.4%, b.p. 86°-88° C./12 mmHg), which was assigned the structure by the following data:
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
9.34 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the solubility of 2-amylanthraquinone and 2-ethylanthraquinone relevant in the context of hydrogen peroxide production?

A1: Both 2-amylanthraquinone and 2-ethylanthraquinone are used in the industrial production of hydrogen peroxide through a cyclical process known as the anthraquinone process. The solubility of these alkyl anthraquinones in various solvents directly impacts the efficiency of this process. Higher solubility allows for greater reaction rates and potentially reduces the need for large solvent volumes.

Q2: How does Methylcyclohexylacetate compare to Trioctylphosphate as a solvent component in this process, according to the study?

A2: The research found that the solubility of both 2-amylanthraquinone and 2-ethylanthraquinone was higher in a mixture of Trimethylbenzene and Methylcyclohexylacetate compared to a mixture of Trimethylbenzene and Trioctylphosphate []. This suggests that Methylcyclohexylacetate could be a more effective solvent component for this specific application, potentially leading to a more efficient hydrogen peroxide production process.

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